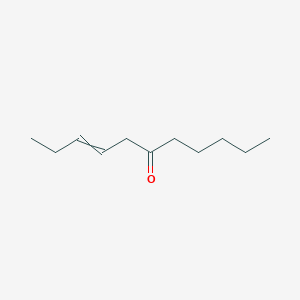
Undec-3-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-3-en-6-one: is an organic compound with the molecular formula C11H20O It is a ketone with a double bond located at the third carbon and a ketone group at the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Undec-3-en-6-one can be synthesized through several methods. One common method involves the ketonization of a mixture of propanoic and nonanoic acids in the presence of a manganese dioxide/alumina catalyst. This reaction yields this compound with a high purity of 98.9% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ketonization processes using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Undec-3-en-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols such as undec-3-en-6-ol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols like undec-3-en-6-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Undec-3-en-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown antimicrobial activity against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of undec-3-en-6-one involves its interaction with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to cell death. The exact pathways and molecular targets are still under investigation, but its antimicrobial properties are well-documented .
Vergleich Mit ähnlichen Verbindungen
Undec-3-en-6-ol: The reduced form of undec-3-en-6-one, which has similar but distinct chemical properties.
Undec-3-en-6-yne: A compound with a triple bond instead of a ketone group, showing different reactivity and applications.
Bicyclo[6.2.1]undec-9-ene-2,6-dione: A structurally related compound with different functional groups and applications.
Eigenschaften
CAS-Nummer |
821799-91-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
undec-3-en-6-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
InChI-Schlüssel |
SEYLVWNIMNKSPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


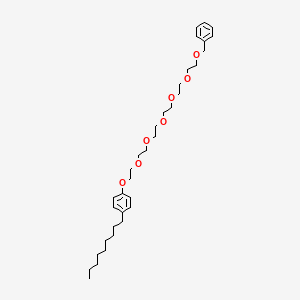
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
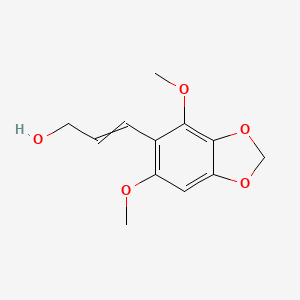
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)

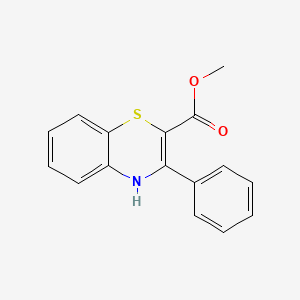
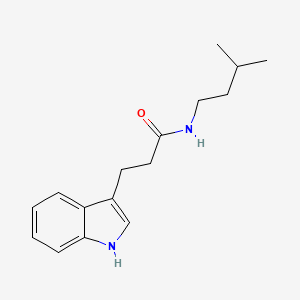
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)

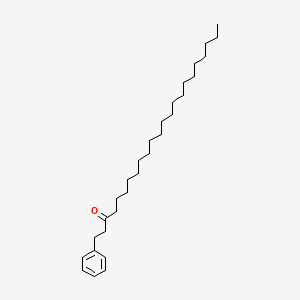
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)

![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
